molecular formula C23H35N3O2 B6103729 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide

Numéro de catalogue B6103729
Poids moléculaire: 385.5 g/mol
Clé InChI: KVMSHSGVGUKGBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling and is a promising target for the treatment of B cell malignancies.

Mécanisme D'action

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide binds to the active site of BTK and inhibits its activity, leading to decreased downstream signaling pathways. BTK plays a crucial role in B cell receptor signaling, which is important for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to decreased proliferation and survival of B cells and can induce apoptosis. This compound has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T cell signaling.
Biochemical and physiological effects:
This compound has been shown to decrease the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, in B cells. This leads to decreased proliferation and survival of B cells and can induce apoptosis. This compound has also been shown to inhibit the production of cytokines, such as IL-10 and TNF-α, by B cells. In preclinical studies, this compound has shown efficacy in reducing tumor growth in mouse models of CLL and NHL.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide has several advantages for lab experiments, including its high potency and specificity for BTK inhibition. It has also shown synergy with other targeted therapies, which can be useful for combination therapy studies. However, this compound has limitations, including its poor solubility and stability in aqueous solutions. It also has limited oral bioavailability, which can make dosing and administration challenging.

Orientations Futures

There are several future directions for the development of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and rituximab, in clinical trials. Another direction is the evaluation of this compound in other B cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors, such as acalabrutinib and zanubrutinib, may provide alternatives to this compound for the treatment of B cell malignancies.

Méthodes De Synthèse

The synthesis of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide involves several steps, including the reaction of 4-isobutylbenzylamine with 2-oxo-1-pyrrolidineacetic acid, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to improve yield and purity, and it is now a well-established method in the literature.

Applications De Recherche Scientifique

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide has shown promising results in preclinical studies for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. This compound has also shown synergistic effects with other targeted therapies, such as venetoclax and rituximab. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with B cell malignancies.

Propriétés

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-3-(2-oxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-18(2)15-19-7-9-20(10-8-19)16-25-12-3-5-21(17-25)24-22(27)11-14-26-13-4-6-23(26)28/h7-10,18,21H,3-6,11-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMSHSGVGUKGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.